Cas no 2003015-05-0 (Furan, 3-(chloromethyl)tetrahydro-3-[2-(methylsulfinyl)ethyl]-)
![Furan, 3-(chloromethyl)tetrahydro-3-[2-(methylsulfinyl)ethyl]- structure](https://www.kuujia.com/scimg/cas/2003015-05-0x500.png)
Furan, 3-(chloromethyl)tetrahydro-3-[2-(methylsulfinyl)ethyl]- Chemical and Physical Properties
Names and Identifiers
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- Furan, 3-(chloromethyl)tetrahydro-3-[2-(methylsulfinyl)ethyl]-
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- Inchi: 1S/C8H15ClO2S/c1-12(10)5-3-8(6-9)2-4-11-7-8/h2-7H2,1H3
- InChI Key: BEWKXWWCYVUGOB-UHFFFAOYSA-N
- SMILES: O1CCC(CCl)(CCS(C)=O)C1
Furan, 3-(chloromethyl)tetrahydro-3-[2-(methylsulfinyl)ethyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674402-0.25g |
3-(chloromethyl)-3-(2-methanesulfinylethyl)oxolane |
2003015-05-0 | 0.25g |
$1432.0 | 2023-03-11 | ||
Enamine | EN300-674402-5.0g |
3-(chloromethyl)-3-(2-methanesulfinylethyl)oxolane |
2003015-05-0 | 5.0g |
$4517.0 | 2023-03-11 | ||
Enamine | EN300-674402-0.5g |
3-(chloromethyl)-3-(2-methanesulfinylethyl)oxolane |
2003015-05-0 | 0.5g |
$1495.0 | 2023-03-11 | ||
Enamine | EN300-674402-0.05g |
3-(chloromethyl)-3-(2-methanesulfinylethyl)oxolane |
2003015-05-0 | 0.05g |
$1308.0 | 2023-03-11 | ||
Enamine | EN300-674402-1.0g |
3-(chloromethyl)-3-(2-methanesulfinylethyl)oxolane |
2003015-05-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-674402-2.5g |
3-(chloromethyl)-3-(2-methanesulfinylethyl)oxolane |
2003015-05-0 | 2.5g |
$3051.0 | 2023-03-11 | ||
Enamine | EN300-674402-0.1g |
3-(chloromethyl)-3-(2-methanesulfinylethyl)oxolane |
2003015-05-0 | 0.1g |
$1371.0 | 2023-03-11 | ||
Enamine | EN300-674402-10.0g |
3-(chloromethyl)-3-(2-methanesulfinylethyl)oxolane |
2003015-05-0 | 10.0g |
$6697.0 | 2023-03-11 |
Furan, 3-(chloromethyl)tetrahydro-3-[2-(methylsulfinyl)ethyl]- Related Literature
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
Additional information on Furan, 3-(chloromethyl)tetrahydro-3-[2-(methylsulfinyl)ethyl]-
Furan, 3-(chloromethyl)tetrahydro-3-[2-(methylsulfinyl)ethyl]- (CAS No. 2003015-05-0): A Comprehensive Overview in Modern Chemical Biology
Furan, 3-(chloromethyl)tetrahydro-3-[2-(methylsulfinyl)ethyl]-, identified by its Chemical Abstracts Service number (CAS No. 2003015-05-0), is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its versatile pharmacological properties. This heterocyclic compound features a tetrahydrofuran core substituted with a chloromethyl group and a 2-(methylsulfinyl)ethyl side chain, making it a promising scaffold for the development of novel therapeutic agents.
The tetrahydrofuran ring is a common motif in bioactive molecules, known for its ability to mimic the flexibility of natural products and facilitate interactions with biological targets. The presence of the chloromethyl group introduces reactivity that can be exploited in medicinal chemistry for the formation of various bioconjugates, including peptidomimetics and nucleotide analogs. Additionally, the 2-(methylsulfinyl)ethyl moiety adds a polar, hydrophilic segment that can enhance solubility and binding affinity in biological systems.
Recent advancements in drug discovery have highlighted the potential of Furan, 3-(chloromethyl)tetrahydro-3-[2-(methylsulfinyl)ethyl]- as a key intermediate in the synthesis of small-molecule inhibitors targeting critical biological pathways. For instance, studies have demonstrated its utility in generating compounds that modulate enzyme activity, particularly those involved in inflammation and metabolic diseases. The compound’s ability to engage with multiple binding pockets on proteins makes it an attractive candidate for structure-based drug design.
In the realm of medicinal chemistry, the chloromethyl functionality serves as a versatile handle for further derivatization. This reactivity has been leveraged to create libraries of compounds with tailored pharmacokinetic profiles, enabling researchers to optimize both potency and selectivity. The 2-(methylsulfinyl)ethyl group further contributes to the compound’s pharmacological landscape by providing a steric and electronic environment conducive to specific interactions with biological targets.
One of the most compelling aspects of Furan, 3-(chloromethyl)tetrahydro-3-[2-(methylsulfinyl)ethyl]- is its potential application in the development of kinase inhibitors. Kinases are pivotal enzymes in many cellular signaling cascades, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. By serving as a scaffold for kinase inhibitors, this compound offers a strategic approach to disrupt aberrant signaling pathways without compromising off-target effects.
Moreover, the compound’s structural features align well with emerging trends in drug design, such as fragment-based drug discovery and covalent inhibition strategies. The chloromethyl group allows for covalent bonding with cysteine residues on target proteins, leading to irreversible inhibition—a strategy that has shown promise in overcoming drug resistance. Simultaneously, the 2-(methylsulfinyl)ethyl moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions, ensuring robust engagement with biological targets.
The synthesis of Furan, 3-(chloromethyl)tetrahydro-3-[2-(methylsulfinyl)ethyl]- presents an interesting challenge due to its complex architecture. However, recent methodological breakthroughs have streamlined its preparation, making it more accessible for large-scale applications in drug discovery programs. These advancements include novel catalytic systems that facilitate the introduction of both functional groups with high regioselectivity and yield.
From a computational chemistry perspective, molecular modeling studies have provided valuable insights into the binding mode of this compound with its intended targets. These studies highlight how the tetrahydrofuran ring adopts an optimal conformation within the binding pocket, while the chloromethyl and 2-(methylsulfinyl)ethyl groups interact synergistically with key residues on the protein surface. Such insights are crucial for guiding medicinal chemists in optimizing lead compounds toward clinical candidates.
The growing interest in Furan, 3-(chloromethyl)tetrahydro-3-[2-(methylsulfinyl)ethyl]- is also reflected in its incorporation into high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules. HTS platforms have enabled rapid assessment of thousands of compounds for their ability to modulate specific biological pathways, accelerating the discovery process significantly. The compound’s unique structural features make it a standout candidate in these screens due to its predicted interaction profile with diverse targets.
In conclusion,Furan, 3-(chloromethyl)tetrahydro-3-[2-(methylsulfinyl)ethyl]- (CAS No. 2003015-05-0) represents a compelling example of how structural innovation can drive therapeutic development. Its multifaceted pharmacological properties and synthetic accessibility position it as a valuable tool for researchers exploring new frontiers in chemical biology. As our understanding of biological systems continues to evolve, compounds like this are poised to play an increasingly pivotal role in shaping next-generation therapeutics.
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